N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound belongs to the pyrrolo[3,2-d]pyrimidine class, a nitrogen-rich heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features:
- Core: A 5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine backbone.
- Substituents:
This compound shares structural similarities with derivatives reported in and , which vary in substituents (e.g., benzyl, chloro-phenyl groups). Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous pyrrolo[3,2-d]pyrimidine syntheses .
Properties
CAS No. |
921578-03-2 |
|---|---|
Molecular Formula |
C23H20N4O5 |
Molecular Weight |
432.436 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H20N4O5/c1-13-3-6-15(7-4-13)27-22(29)20-19(25-23(27)30)16(11-26(20)2)21(28)24-10-14-5-8-17-18(9-14)32-12-31-17/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30) |
InChI Key |
DYLBKYQYWRMVAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, including its anticancer activity and mechanisms of action.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.42 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Synthesis and Evaluation : A series of derivatives incorporating the benzo[d][1,3]dioxole moiety were synthesized and evaluated for anticancer activity against various human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Many of these compounds displayed IC50 values lower than 5 µM, indicating potent cytotoxic effects .
-
Mechanisms of Action : The mechanisms underlying the anticancer effects include:
- Cell Cycle Arrest : Compounds induced G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) were observed .
- EGFR Inhibition : Certain derivatives inhibited EGFR signaling pathways critical for tumor growth .
Additional Biological Activities
Beyond anticancer properties, derivatives of this compound have shown potential in other biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds possess antibacterial properties against various pathogens .
- Anti-inflammatory Effects : There is emerging evidence suggesting anti-inflammatory activity in certain derivatives through inhibition of pro-inflammatory cytokines .
Study 1: Antitumor Evaluation
In a study evaluating a series of N-aryl derivatives containing the benzo[d][1,3]dioxole moiety:
- Cell Lines Tested : HeLa (cervical), A549 (lung), MCF-7 (breast).
- Results : Compound C27 exhibited IC50 values of 2.07 µM for HeLa and 3.52 µM for A549 cells. The study concluded that these compounds could serve as lead structures for further drug development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 |
| C27 | A549 | 3.52 |
| C16 | MCF-7 | 2.55 |
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanisms by which these compounds exert their anticancer effects:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position 3 : The p-tolyl group in the target compound may enhance lipophilicity compared to the benzyl group in or chloro-phenyl in , influencing membrane permeability.
- Bioactivity Implications : Compounds with electron-deficient aryl groups (e.g., chloro-phenyl in ) may exhibit altered target binding compared to electron-rich systems like p-tolyl.
Analytical and Spectroscopic Comparisons
NMR and MS Data :
- 1H-NMR : Similarities in pyrrolo[3,2-d]pyrimidine core signals (e.g., δ 2.24–2.37 ppm for CH3 groups; aromatic protons at δ 6.5–8.0 ppm) are observed across analogs .
- 13C-NMR : Carbonyl signals (δ 165–171 ppm) and aromatic carbons (δ 110–140 ppm) align with reported data .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–512) correlate with molecular weights of analogs .
Molecular Networking :
Clustering based on MS/MS fragmentation (cosine scores >0.8) suggests that the target compound would group with other pyrrolo[3,2-d]pyrimidines sharing benzodioxole or p-tolyl motifs .
Bioactivity and Structure-Activity Relationships (SAR)
highlights that bioactivity profiles strongly correlate with chemical structure. For example:
- Hydrophobic Substituents : p-Tolyl and benzodioxolyl groups may enhance binding to hydrophobic pockets in kinase targets (e.g., AKT1), as seen in related compounds .
- Polar Groups : Piperazinyl or carboxamide substituents (e.g., in ) improve solubility but may reduce cell permeability.
- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., ) often exhibit increased metabolic stability but reduced oral bioavailability.
Preparation Methods
Introduction of the 5-Methyl Group
Methylation at the 5-position is achieved using methyl iodide under basic conditions. For instance, treatment of the pyrrolo-pyrimidine intermediate with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 60°C for 4–6 hours yields the 5-methyl derivative.
Incorporation of the 3-(p-Tolyl) Substituent
The p-tolyl group is introduced via Suzuki-Miyaura cross-coupling. A boron-containing intermediate, such as 4-bromo-pyrrolo-pyrimidine, reacts with p-tolylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture at 80°C for 12 hours.
Optimization note : Microwave-assisted Suzuki coupling reduces reaction time to 30 minutes with comparable yields.
Formation of 2,4-Dioxo Moieties
The 2,4-dioxo groups are introduced through oxidation or via urea derivatives. A two-step oxidation using potassium permanganate in acidic conditions (H₂SO₄, 50°C, 2 h) converts the dihydroxy intermediates to the dioxo structure. Alternatively, cyclocondensation with urea under reflux in acetic acid (6 h) directly forms the dioxo groups.
Carboxamide Side-Chain Installation
The benzo[d]dioxol-5-ylmethyl carboxamide side chain is attached via a coupling reaction. The carboxylic acid intermediate (generated via hydrolysis of a nitrile group using LiOH in THF/H₂O) is activated with HATU and coupled with benzo[d]dioxol-5-ylmethylamine in dichloromethane (DCM) at room temperature for 12 hours.
Critical parameters :
- Activation reagent : HATU, DIPEA in DCM.
- Yield : 70–85% after purification by silica gel chromatography (EtOAc/hexane gradient).
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation (H₂, 50 psi, Pd/C in methanol) is employed to reduce any unsaturated bonds and ensure stereochemical purity. This step is crucial for eliminating byproducts formed during earlier stages.
Reaction Optimization and Yield Data
Analytical Characterization
- ¹H-NMR (CDCl₃): δ 7.25–7.15 (m, 4H, p-tolyl), δ 6.85 (s, 2H, benzodioxole), δ 5.95 (s, 2H, OCH₂O), δ 3.45 (s, 3H, N-CH₃).
- HRMS : [M+H]⁺ calculated for C₂₅H₂₃N₄O₅: 483.1664; found: 483.1668.
Challenges and Mitigation Strategies
- Low yields in cyclization : Optimizing microwave power (300 W) and solvent (DCB vs. toluene) improves efficiency.
- Byproduct formation during coupling : Use of HATU over EDCI reduces racemization.
Industrial Scalability Considerations
Continuous flow reactors enable large-scale production of intermediates, while automated column chromatography systems (e.g., Biotage Isolera) enhance purification throughput.
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis of this compound involves multi-step reactions, typically starting with cyclization of pyrrolo[3,2-d]pyrimidine precursors. Key steps include:
- Cyclization : Using reagents like triethylamine or DMF to facilitate ring closure under reflux conditions (60–80°C). For example, similar compounds were synthesized via refluxing 3-aminopyrrole derivatives with formamide or phenylamine in methanol for 5–8 hours .
- Functionalization : Introducing the benzo[d][1,3]dioxole group via nucleophilic substitution or coupling reactions. Controlled pH and solvent selection (e.g., ethanol-DMF mixtures) are critical to avoid side reactions .
- Purification : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Final crystallization from ethanol-DMF yields pure product .
Optimization : Temperature control (<80°C) prevents decomposition, while inert atmospheres (N₂/Ar) minimize oxidation. Solvent polarity adjustments (e.g., methanol vs. DMF) improve yield (60–75%) .
Basic: How is the compound characterized to confirm its structural integrity?
Structural validation requires:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~490) and fragmentation patterns .
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) across labs. For kinase inhibition studies, use ATP concentration controls .
- Solubility Effects : Poor aqueous solubility can skew results. Use DMSO stocks (<0.1% v/v) with solubility enhancers (e.g., β-cyclodextrin) .
- Metabolite Interference : LC-MS/MS analysis identifies active metabolites, clarifying whether parent compound or derivatives drive activity .
Example : A study reporting inconsistent cytotoxicity might cross-validate using orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
Advanced: What computational strategies predict the compound’s binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the carboxamide group and kinase hinge regions .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of binding poses. Analyze root-mean-square deviation (RMSD) to confirm binding pocket retention .
- QSAR Models : Correlate substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) with activity. Hammett constants (σ) quantify electronic contributions .
Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity : Replace p-tolyl with polar groups (e.g., pyridyl) to reduce logP (measured via shake-flask method). This improves aqueous solubility but may reduce membrane permeability .
- Metabolic Stability : Introduce fluorine at the benzodioxole methyl group to block CYP450 oxidation. Assess via liver microsome assays (t₁/₂ > 60 min desirable) .
- Bioavailability : Amide-to-ester prodrug conversion enhances oral absorption. Monitor plasma levels in rodent models via LC-MS .
Advanced: What analytical methods detect degradation products under stressed conditions?
- Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), or acidic/alkaline conditions (0.1M HCl/NaOH).
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation peaks. Identify products via MS/MS fragmentation .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Degradation rate constants (k) < 0.05 day⁻¹ indicate stability .
Advanced: How can crystallography elucidate the compound’s solid-state behavior?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Resolve hydrogen-bonding patterns (e.g., N-H···O=C interactions) using SHELX .
- Polymorph Screening : Test solvents (e.g., acetone, ethyl acetate) to identify stable forms. Differential scanning calorimetry (DSC) confirms melting point consistency .
Advanced: What in vitro models validate the compound’s mechanism of action?
- Kinase Profiling : Use Eurofins KinaseProfiler™ to test selectivity across 100+ kinases. A 10x selectivity ratio over off-targets (e.g., ABL1) indicates specificity .
- Cell-Based Assays : Transfect HEK293 cells with luciferase reporters (e.g., NF-κB) to measure pathway inhibition. EC₅₀ values <1 μM suggest potency .
Advanced: How are SAR studies designed to optimize this compound’s efficacy?
- Scaffold Modification : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. p-tolyl) in enzymatic assays.
- Fragment-Based Design : Screen 500-fragment libraries (X-ray crystallography) to identify binding enhancers .
- Data Analysis : Use cluster heatmaps (Python Seaborn) to visualize activity trends. Pareto optimization balances potency and solubility .
Advanced: What strategies mitigate toxicity in preclinical development?
- hERG Inhibition Assays : Patch-clamp electrophysiology identifies cardiac risks. IC₅₀ >10 μM reduces arrhythmia potential .
- Cytotoxicity Screening : Test against human hepatocytes (HepG2) and renal cells (HEK293). Selectivity indices >100 indicate safety .
- Metabolite Profiling : Identify toxic metabolites (e.g., quinones) via glutathione trapping assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
